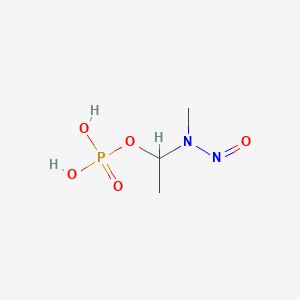
Imidazole-15N2
Descripción general
Descripción
Imidazole-15N2 is a nitrogen-labeled derivative of imidazole, a five-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. The isotopic labeling with nitrogen-15 makes it particularly useful in nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques. Imidazole itself is a crucial structural motif in many biologically active molecules and pharmaceuticals.
Mecanismo De Acción
Target of Action
Imidazole-15N2 interacts with a variety of targets, including Monomeric sarcosine oxidase , Nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase , and Myoglobin among others . These targets play crucial roles in various biological processes, such as catalysis, signal transduction, and oxygen transport .
Mode of Action
The interaction of this compound with its targets leads to a series of changes in the biological system. For instance, when it binds to Myoglobin , a protein that carries and stores oxygen in muscle cells, it may influence the protein’s oxygen-carrying capacity . .
Biochemical Pathways
This compound is involved in several biochemical pathways. It plays a central role in the biosynthesis of histidine and purines , which are key components of proteins and nucleic acids, respectively . The imidazole group in these molecules is crucial for their biological functions, such as catalysis and pH buffering .
Pharmacokinetics
Studies on related compounds suggest that imidazoles can be absorbed orally and distributed throughout the body
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its interaction with its targets. For example, its interaction with Myoglobin could potentially affect the oxygen-carrying capacity of muscle cells . .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, pH levels can affect the compound’s solubility and stability, which in turn can impact its bioavailability and efficacy . Additionally, the presence of other molecules in the environment can also affect the action of this compound through competitive or cooperative interactions.
Análisis Bioquímico
Biochemical Properties
Imidazole-15N2, like its parent compound imidazole, plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The lone pair of electrons on the nitrogen atom in the five-membered ring of imidazole allows it to act as a weak base, accepting a proton . This property is crucial in many biochemical reactions.
Cellular Effects
Imidazole derivatives have been shown to have significant effects on various types of cells and cellular processes . For instance, certain imidazole derivatives have demonstrated antibacterial activity, affecting bacterial cell growth, inhibition, and death
Molecular Mechanism
The molecular mechanism of this compound is not fully understood. Imidazole, the parent compound, is known to exert its effects at the molecular level through various interactions. For example, it can bind to biomolecules, inhibit or activate enzymes, and cause changes in gene expression
Dosage Effects in Animal Models
For instance, certain imidazole derivatives have shown therapeutic efficacy against trichophytosis and cutaneous candidosis in guinea pigs . The effects of different dosages of this compound in animal models need to be investigated.
Metabolic Pathways
Imidazole, the parent compound, is known to be involved in several metabolic pathways
Transport and Distribution
Certain imidazole-bearing polymeric micelles have shown enhanced cellular uptake and facilitated endosomal escape
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of imidazole-15N2 typically involves the incorporation of nitrogen-15 into the imidazole ring. One common method is the cyclization of nitrogen-15 labeled glyoxal with ammonia and formaldehyde under acidic conditions. This reaction proceeds through the formation of an intermediate diimine, which cyclizes to form the imidazole ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of nitrogen-15 labeled precursors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: Imidazole-15N2 undergoes various chemical reactions, including:
Oxidation: Imidazole can be oxidized to form imidazolone derivatives.
Reduction: Reduction of imidazole can yield imidazoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the carbon atoms of the imidazole ring, leading to various substituted imidazoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed under acidic or basic conditions.
Major Products:
Oxidation: Imidazolone derivatives.
Reduction: Imidazoline derivatives.
Substitution: Various substituted imidazoles depending on the electrophile used.
Aplicaciones Científicas De Investigación
Imidazole-15N2 has a wide range of applications in scientific research:
Chemistry: Used as a probe in NMR spectroscopy to study molecular structures and dynamics.
Biology: Serves as a tracer in metabolic studies and enzyme mechanisms.
Medicine: Utilized in the development of nitrogen-15 labeled pharmaceuticals for diagnostic imaging.
Industry: Employed in the synthesis of nitrogen-15 labeled compounds for various industrial applications.
Comparación Con Compuestos Similares
- Imidazole-2-13C,15N2
- 2,4-Diamino-15N2-1,3,5-triazine
- Hydrazine-15N2 dihydrochloride
- Ethylenediamine-15N2 dihydrochloride
Comparison: Imidazole-15N2 is unique due to its specific nitrogen-15 labeling, which makes it particularly valuable for NMR studies. Compared to other nitrogen-15 labeled compounds, this compound offers distinct advantages in studying aromatic systems and heterocyclic chemistry. Its versatility and wide range of applications in various fields further highlight its uniqueness.
Propiedades
IUPAC Name |
(1,3-15N2)1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2/c1-2-5-3-4-1/h1-3H,(H,4,5)/i4+1,5+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAXXELZNTBOGNW-MQIHXRCWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C[15N]=C[15NH]1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20583906 | |
| Record name | (~15~N_2_)-1H-Imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20583906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
70.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74362-46-2 | |
| Record name | (~15~N_2_)-1H-Imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20583906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 74362-46-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![methyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-hydroxy-3-methyl-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoate](/img/structure/B21206.png)






